molecular formula C18H17N3O3 B11298842 3-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide

3-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide

Cat. No.: B11298842
M. Wt: 323.3 g/mol
InChI Key: ZPCDMBZTGUTCLS-UHFFFAOYSA-N
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Description

3-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a phenyl group, and an oxadiazole ring

Preparation Methods

The synthesis of 3-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the phenyl group: The phenyl group can be introduced through a substitution reaction using a phenyl halide.

    Formation of the benzamide structure: The final step involves the reaction of the intermediate with 3-methoxybenzoic acid under amide-forming conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The oxadiazole ring can be reduced to form an amine derivative.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxy and phenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

3-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide can be compared with other benzamide derivatives and oxadiazole-containing compounds. Similar compounds include:

    N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide: Lacks the methoxy group, which may affect its bioactivity.

    3-methoxy-N-[2-(3-phenyl-1,2,4-thiadiazol-5-yl)ethyl]benzamide: Contains a thiadiazole ring instead of an oxadiazole ring, which can alter its chemical properties and reactivity.

    3-methoxy-N-[2-(3-phenyl-1,2,4-triazol-5-yl)ethyl]benzamide: Contains a triazole ring, offering different biological activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

3-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide

InChI

InChI=1S/C18H17N3O3/c1-23-15-9-5-8-14(12-15)18(22)19-11-10-16-20-17(21-24-16)13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,19,22)

InChI Key

ZPCDMBZTGUTCLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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